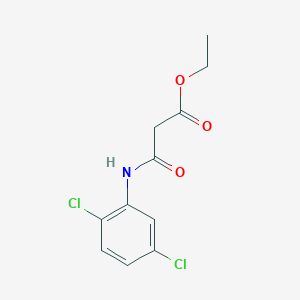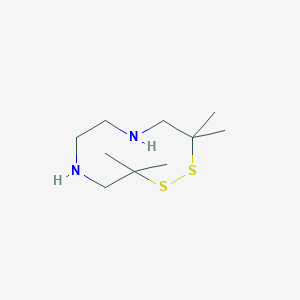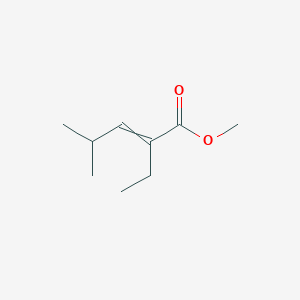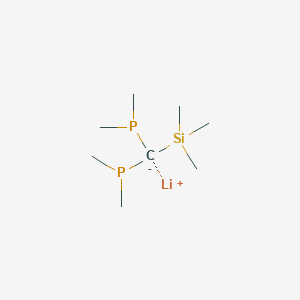
Lithium bis(dimethylphosphanyl)(trimethylsilyl)methanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium bis(dimethylphosphanyl)(trimethylsilyl)methanide is an organolithium compound that features a lithium atom bonded to a methanide group substituted with dimethylphosphanyl and trimethylsilyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium bis(dimethylphosphanyl)(trimethylsilyl)methanide typically involves the reaction of a suitable precursor, such as a trimethylsilyl-substituted methanide, with a lithium reagent. One common method is the deprotonation of bis(trimethylsilyl)methane using n-butyllithium. The reaction can be performed in situ and the resulting compound can be purified by sublimation or distillation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
化学反応の分析
Types of Reactions
Lithium bis(dimethylphosphanyl)(trimethylsilyl)methanide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The lithium atom can be substituted with other metal atoms or groups through metathesis reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, acids, and other electrophiles. Typical reaction conditions involve aprotic solvents such as tetrahydrofuran (THF) and temperatures ranging from -78°C to room temperature .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions yield phosphine oxides, while substitution reactions can produce a variety of organometallic compounds.
科学的研究の応用
Lithium bis(dimethylphosphanyl)(trimethylsilyl)methanide has several scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of complex organometallic compounds and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of biological systems that involve phosphorus-containing compounds.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of lithium bis(dimethylphosphanyl)(trimethylsilyl)methanide involves the interaction of the lithium atom with various electrophiles. The compound acts as a nucleophile, attacking electrophilic centers and forming new bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
類似化合物との比較
Similar Compounds
Lithium bis(trimethylsilyl)amide: Another organolithium compound with similar reactivity but different substituents.
Sodium bis(trimethylsilyl)amide: Similar to lithium bis(trimethylsilyl)amide but with sodium instead of lithium.
Potassium bis(trimethylsilyl)amide: Similar to lithium bis(trimethylsilyl)amide but with potassium instead of lithium.
Uniqueness
Lithium bis(dimethylphosphanyl)(trimethylsilyl)methanide is unique due to the presence of both dimethylphosphanyl and trimethylsilyl groups, which impart distinct reactivity and properties compared to other similar compounds. This makes it a valuable reagent in various chemical transformations and applications.
特性
CAS番号 |
102493-28-7 |
|---|---|
分子式 |
C8H21LiP2Si |
分子量 |
214.3 g/mol |
IUPAC名 |
lithium;[dimethylphosphanyl(trimethylsilyl)methyl]-dimethylphosphane |
InChI |
InChI=1S/C8H21P2Si.Li/c1-9(2)8(10(3)4)11(5,6)7;/h1-7H3;/q-1;+1 |
InChIキー |
PYDAHWSUPYHVIX-UHFFFAOYSA-N |
正規SMILES |
[Li+].C[Si](C)(C)[C-](P(C)C)P(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


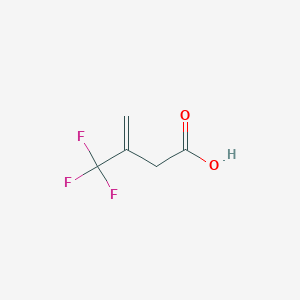
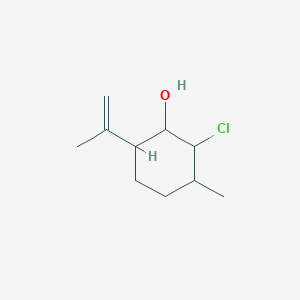
![3-[4-(Thiophen-2-yl)butyl]-1,3-oxazolidin-2-one](/img/structure/B14343782.png)
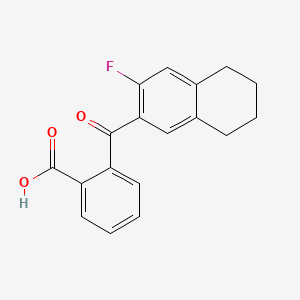
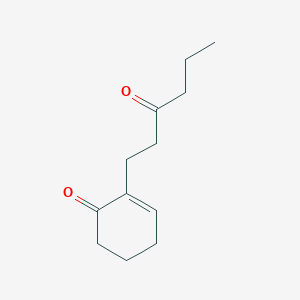
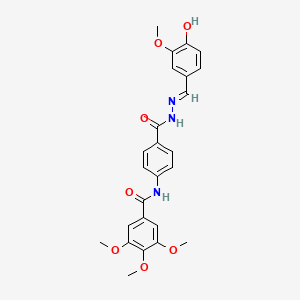


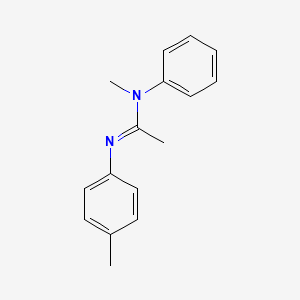
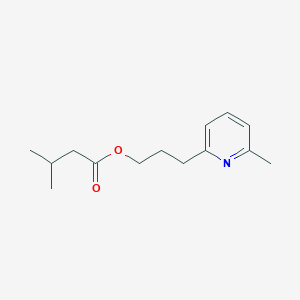
![1-(4-Bromophenyl)-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B14343853.png)
